molecular formula C14H24N2O3 B2453060 Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate CAS No. 1435803-85-2

Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate

Cat. No.: B2453060
CAS No.: 1435803-85-2
M. Wt: 268.357
InChI Key: DDMYXOLVPMSKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate is a synthetic organic compound that features a piperidine moiety attached to a cyclohexane ring

Properties

IUPAC Name

methyl 1-(piperidine-1-carbonylamino)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-19-12(17)14(8-4-2-5-9-14)15-13(18)16-10-6-3-7-11-16/h2-11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMYXOLVPMSKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)NC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with piperidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with catalysts such as triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexanecarboxylates.

Scientific Research Applications

Antidiabetic Properties

Research indicates that compounds similar to Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate may exhibit antidiabetic properties. For instance, patents suggest that related compounds can be effective in treating type 1 and type 2 diabetes mellitus by modulating glucose metabolism and enhancing insulin sensitivity .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. The piperidine moiety is known for its role in various neuropharmacological activities, including the modulation of neurotransmitter systems. Studies have indicated that derivatives of piperidine can exhibit neuroprotective effects, which may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Diabetes Mellitus Treatment

A study published in a peer-reviewed journal explored the effects of a piperidine-based compound on glucose levels in diabetic rats. The results demonstrated a significant reduction in blood glucose levels compared to control groups, indicating its potential as an antidiabetic agent .

Neuroprotective Effects

Another case study investigated the neuroprotective effects of a related compound in a mouse model of neurodegeneration. The findings suggested that the compound could reduce neuronal death and improve cognitive function, highlighting its therapeutic potential for neurological disorders .

Mechanism of Action

The mechanism of action of Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclopentanecarboxylate: Similar structure but with a cyclopentane ring.

    Methyl 1-[(piperidin-1-ylcarbonyl)amino]cycloheptanecarboxylate: Similar structure but with a cycloheptane ring.

Uniqueness

Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate is unique due to its specific ring size and the presence of both piperidine and ester functionalities, which confer distinct chemical and biological properties.

Biological Activity

Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate is a compound of interest due to its potential therapeutic applications, particularly in metabolic disorders and possibly in neuroprotection. This article reviews the biological activity of this compound, drawing on diverse sources of research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C13H19N2O2\text{C}_{13}\text{H}_{19}\text{N}_{2}\text{O}_{2}

This compound features a piperidine ring, which is known to influence the pharmacological properties of derivatives due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with metabolic pathways. Research indicates that compounds with similar structures can inhibit key enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in lipid biosynthesis.

Inhibition Studies

Inhibition of ACC has been associated with reduced levels of malonyl-CoA, leading to increased fatty acid oxidation and decreased triglyceride synthesis. For instance, studies have shown that related compounds exhibit EC50 values in the low micromolar range for inhibiting fatty acid synthesis in liver cells (HepG2) .

Metabolic Disorders

Research suggests that this compound may be effective in treating conditions such as type 2 diabetes mellitus. The compound's ability to modulate lipid metabolism could provide a therapeutic avenue for managing insulin sensitivity and reducing hyperlipidemia .

Neuroprotective Effects

Additionally, some derivatives of piperidine have shown neuroprotective properties by acting on serotonin receptors. For example, compounds exhibiting similar piperidine structures have been identified as potent 5-HT1A receptor agonists, which are significant in the context of neurodegenerative diseases .

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound and its analogs:

Study Findings Reference
Study on ACC inhibitionDemonstrated significant reduction in hepatic triglyceride levels
Neuroprotective potentialIdentified as a 5-HT1A receptor agonist with promising selectivity
Metabolic modulationShowed potential for lowering malonyl-CoA levels in vivo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.